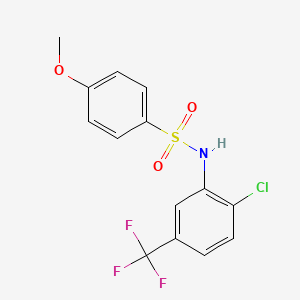

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chlorinating Reagent and Synthesis

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide and related compounds have been utilized as chlorinating agents in organic synthesis. Xiao-Qiu Pu et al. (2016) describe the use of a structurally simple and reactive chlorinating reagent for the chlorination of 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, obtaining chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).

Antitumor Applications

Some sulfonamide compounds, including those structurally related to this compound, have been studied for their antitumor properties. For example, T. Owa et al. (2002) investigated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds disrupt tubulin polymerization or act as antiproliferative agents by affecting cell cycle phases (T. Owa et al., 2002).

Cyanation of C(sp2)-H Bonds

N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating reagent in the selective rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes. This methodology, described by Manthena Chaitanya and P. Anbarasan (2015), allows the synthesis of diverse substituted acrylonitriles in good to excellent yields, highlighting the utility of sulfonamide compounds in facilitating novel organic transformations (Manthena Chaitanya & P. Anbarasan, 2015).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has also been employed as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides. P. Anbarasan, H. Neumann, and M. Beller (2011) demonstrated the efficiency of this methodology by synthesizing pharmaceutical intermediates and showing the chemoselective monocyanation of dibromoarenes in good to excellent yields (P. Anbarasan, H. Neumann, & M. Beller, 2011).

作用機序

Target of Action

The primary target of N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially lead to inhibition of its activity, thereby affecting DNA synthesis and cell proliferation .

Biochemical Pathways

Given its target, it is likely to impact thedTMP synthesis pathway . By inhibiting Thymidylate synthase, the compound could disrupt the synthesis of dTMP, leading to DNA replication stress and potentially cell death .

Result of Action

Given its potential to inhibit thymidylate synthase, it could lead toDNA replication stress and potentially cell death .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCLVVBGNLNOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)

![Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2868103.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

methanone](/img/structure/B2868117.png)

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)